molecular formula C21H24N2O2 B270642 21,22-Dihydrostrychnidin-10-one

21,22-Dihydrostrychnidin-10-one

Cat. No.: B270642
M. Wt: 336.4 g/mol
InChI Key: LUMNFZCZEDAQNJ-UHFFFAOYSA-N
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Description

21,22-Dihydrostrychnidin-10-one (CAS: 15006-14-1), also known as dihydrostrychnine, is a hydrogenated derivative of strychnine, a well-known alkaloid derived from Strychnos nux-vomica. Its molecular formula is C₂₁H₂₃N₂O₂, distinguishing it from strychnine (C₂₁H₂₂N₂O₂) by the saturation of the C21–C22 double bond . The compound retains the complex heptacyclic framework of strychnine but exhibits distinct physicochemical properties, such as increased solubility in polar solvents due to reduced aromaticity .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

3,4,4a,5,5a,7,8,13a,15,15a,15b,16-dodecahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one

InChI

InChI=1S/C21H24N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-4,12-13,16-17,19-20H,5-11H2

InChI Key

LUMNFZCZEDAQNJ-UHFFFAOYSA-N

SMILES

C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73

Canonical SMILES

C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73

Origin of Product

United States

Comparison with Similar Compounds

Solubility and Polarity

  • 21,22-Dihydrostrychnidin-10-one : The saturated C21–C22 bond increases flexibility, reducing lipophilicity and enhancing solubility in aqueous media compared to strychnine .
  • Brucine : The 2,3-dimethoxy groups contribute to higher molecular weight (C₂₃H₂₆N₂O₄) and lower solubility in water but improve solubility in organic solvents .

Toxicity Profiles

  • Strychnine : LD₅₀ (oral, rats) ≈ 1–2 mg/kg; acts via competitive inhibition of glycine receptors, causing hyperexcitability .
  • Brucine : LD₅₀ (oral, rats) ≈ 10–15 mg/kg; methoxy groups sterically hinder receptor interactions, lowering potency .

Research Findings and Gaps

  • Molecular Docking : Computational studies (e.g., in silico docking) suggest that saturation of the C21–C22 bond in dihydrostrychnine reduces affinity for glycine receptors compared to strychnine .
  • Synthetic Derivatives : Salts like 2,3-Dimethoxy-21,22-dihydrostrychnidin-10-one (CAS 34403-90-2) highlight the role of substituents in modulating bioactivity .
  • Data Gaps : Quantitative comparisons of binding constants, metabolic pathways, and in vivo toxicity profiles for dihydrostrychnine remain underreported .

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